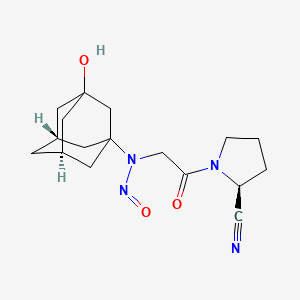

N-Nitroso-Vildagliptin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H24N4O3 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-N-[(5S,7R)-3-hydroxy-1-adamantyl]nitrous amide |

InChI |

InChI=1S/C17H24N4O3/c18-9-14-2-1-3-20(14)15(22)10-21(19-24)16-5-12-4-13(6-16)8-17(23,7-12)11-16/h12-14,23H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |

InChI Key |

DILATCQXSRMNES-HHUWHTLVSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN(C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)N=O)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CN(C23CC4CC(C2)CC(C4)(C3)O)N=O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Formation of N-Nitroso-Vildagliptin: A Technical Guide for Pharmaceutical Scientists

An In-depth Examination of the Formation Mechanism, Analytical Detection, and Control Strategies for a Critical Nitrosamine (B1359907) Impurity in Vildagliptin (B1682220) Synthesis.

Introduction

The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and drug manufacturers worldwide. These compounds are classified as probable human carcinogens, and their presence, even at trace levels, can pose a risk to patient safety.[1] Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, has been identified as susceptible to the formation of a specific nitrosamine impurity: N-Nitroso-Vildagliptin (NV).[2][3] This technical guide provides a comprehensive overview of the formation mechanism of NV during vildagliptin synthesis, methods for its detection and quantification, and strategies for its control. This document is intended for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of vildagliptin.

This compound: Formation Mechanism

The formation of this compound is a chemical reaction between the vildagliptin molecule, which contains a secondary amine functional group, and a nitrosating agent. The most common nitrosating agents are nitrous acid (HNO₂) and its salts (nitrites), which can be present as impurities in raw materials, reagents, or solvents used in the manufacturing process.[4]

The core of the vildagliptin structure includes a secondary amine, making it susceptible to nitrosation. The reaction is typically acid-catalyzed, where nitrous acid is formed from nitrite (B80452) salts under acidic conditions. This nitrous acid then reacts with the secondary amine of vildagliptin to form the N-nitroso derivative.[4]

The general mechanism for nitrosamine formation is as follows:

-

Formation of the Nitrosating Agent: In the presence of an acid (H⁺), nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosating Species: Nitrous acid can be further protonated and lose a water molecule to form the highly reactive nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The secondary amine group in the vildagliptin molecule acts as a nucleophile and attacks the nitrosonium ion.

-

Deprotonation: The resulting intermediate is then deprotonated to yield the stable this compound impurity.

It is crucial for manufacturers to conduct a thorough risk assessment of their vildagliptin synthesis process to identify and mitigate potential sources of nitrites and conditions that could favor this reaction.[5]

Vildagliptin Synthesis and the Point of NV Formation

A common synthetic route to vildagliptin involves the condensation of (S)-1-(chloroacetyl)-2-cyanopyrrolidine with 3-amino-1-adamantanol.[6] The risk of this compound formation arises if nitrosating agents are present in the reaction mixture or during work-up and purification steps, especially under acidic conditions.

Chemical Pathway of this compound Formation

The specific chemical transformation involves the nitrosation of the secondary amine in the vildagliptin molecule. The following diagram illustrates this reaction.

Quantitative Data and Regulatory Limits

Regulatory bodies such as the European Medicines Agency (EMA) have set strict limits for nitrosamine impurities in drug substances. For this compound, the EMA has specified that this impurity must be controlled within a limit of 15 ppm in the vildagliptin drug substance.[2] The development of sensitive analytical methods is therefore critical for ensuring compliance and patient safety.

A validated LC-MS/MS method has been developed for the quantification of this compound. The performance of this method is summarized in the table below.[2]

| Parameter | Value |

| Limit of Detection (LOD) | 0.44 ppm |

| Limit of Quantification (LOQ) | 1.46 ppm |

| Recovery (%) at 50% Spiked Level | |

| Preparation 1 | 95.83% |

| Preparation 2 | 95.12% |

| Preparation 3 | 90.16% |

| Recovery (%) at 100% Spiked Level | |

| Preparation 1 | 85.43% |

| Preparation 2 | 83.85% |

| Preparation 3 | 82.55% |

| Recovery (%) at 150% Spiked Level | |

| Preparation 1 | 80.95% |

| Preparation 2 | 81.18% |

| Preparation 3 | 82.55% |

Experimental Protocols

Synthesis of this compound Reference Standard

A reference standard for this compound is essential for the development and validation of analytical methods. A published method for its synthesis is as follows:

-

Dissolve vildagliptin in a suitable organic solvent.

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise.

-

Acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) while maintaining the low temperature.

-

Stir the reaction mixture for a specified period.

-

Extract the product with an organic solvent.

-

Dry the organic layer over a drying agent (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product using column chromatography.

-

Characterize the purified product using techniques such as IR, NMR, and LC-MS to confirm its identity and purity.[2]

LC-MS/MS Method for the Determination of this compound

The following is a summary of a validated LC-MS/MS method for the quantification of this compound in vildagliptin drug substance.[2]

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: A suitable buffer solution (e.g., ammonium (B1175870) formate (B1220265) in water).

-

Mobile Phase B: An organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: As per column specifications (e.g., 0.5 mL/min).

-

Column Temperature: Controlled at a specific temperature (e.g., 40 °C).

-

Injection Volume: A defined volume (e.g., 10 µL).

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): Specific to this compound.

-

Product Ions (m/z): At least two characteristic fragment ions for confirmation and quantification.

-

Source Parameters: Optimized source temperature, gas flows, and voltages to achieve maximum sensitivity.

Sample Preparation:

-

Accurately weigh a known amount of the vildagliptin drug substance.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

-

Filter the solution through a suitable membrane filter before injection.

Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]

References

- 1. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. N-Nitroso Vildagliptin Impurity 4 | CAS No- NA | NA [chemicea.com]

- 4. fda.gov [fda.gov]

- 5. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]

- 6. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]

N-Nitroso-Vildagliptin: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-Vildagliptin is a nitrosamine (B1359907) impurity of Vildagliptin, an oral hypoglycemic agent. As a member of the cohort of concern due to potential genotoxic and carcinogenic effects, understanding its physicochemical properties is paramount for the safety and quality control of Vildagliptin drug products. This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, including its synthesis, analytical detection methods, and available physical and chemical data. The information is compiled from peer-reviewed scientific literature and chemical databases to support research, development, and quality assurance activities in the pharmaceutical industry.

Chemical Identity and Physical Properties

This compound, chemically named (2S)-1-({N-[(1R,3S,5R,7S)-3-hydroxyadamantan-1-yl]-N-nitroso}glycyl)pyrrolidine-2-carbonitrile, is a derivative of Vildagliptin where the secondary amine group is nitrosated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₄O₃ | PubChem[1] |

| Molecular Weight | 332.4 g/mol | PubChem[1] |

| Appearance | White solid | Analytica Chemie[2], Synchemia |

| Melting Point | 180.0-182.9°C | Analytica Chemie[2] |

| Solubility | Soluble in DMSO and Methanol (B129727).[3] | Synchemia[3] |

| logP (Computed) | 1.3 | PubChem[1] |

| pKa (Computed) | Data not available in searched literature |

Note: Some physical properties are sourced from commercial suppliers and computed databases due to the limited availability of experimentally determined data in peer-reviewed literature.

Synthesis and Characterization

The synthesis of this compound is primarily achieved through the nitrosation of Vildagliptin.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the reaction of Vildagliptin with a nitrosating agent in an acidic medium.

Reaction Scheme:

Vildagliptin + Nitrosating Agent (e.g., tert-butyl nitrite) → this compound

Detailed Methodology:

-

Dissolution: Dissolve Vildagliptin in a suitable organic solvent.

-

Acidification: Introduce a mild acidic environment.

-

Nitrosation: Add a nitrosating agent, such as tert-butyl nitrite, to the solution. The reaction proceeds via the nitrosation of the secondary amine of Vildagliptin.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

-

Purification: Purify the crude product using column chromatography to obtain this compound of high purity (e.g., >95%).[3]

Spectroscopic Characterization

The structure of synthesized this compound is confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

| Mass Spectrometry (MS) | Mass spectrum shows a peak at m/z 333, corresponding to the [M+H]⁺ ion. | Kumar et al. |

| Infrared (IR) Spectroscopy | Disappearance of the -NH stretching frequency at approximately 3293 cm⁻¹, which is present in the parent Vildagliptin molecule. | Kumar et al. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum confirms the presence of the adamantane (B196018) and pyrrolidine (B122466) moieties and the absence of the N-H proton signal. | Synchemia[3] |

Analytical Methodology for Quantification

The quantification of this compound in Vildagliptin drug substances and products is critical for regulatory compliance. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Optimized for the specific column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

Injection Volume: Typically in the range of 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive ion mode is generally employed.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

-

Precursor Ion: m/z 333 [M+H]⁺

-

Product Ions: Specific fragment ions are selected for quantification and confirmation.

-

Method Validation Parameters:

A validated method should demonstrate acceptable performance for the following parameters:

-

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Stability and Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. As of the latest literature review, specific forced degradation studies on this compound have not been extensively reported. However, studies on Vildagliptin have shown that it degrades under hydrolytic (acidic and basic) and oxidative conditions. The nitrile group can hydrolyze to form an amide and subsequently a carboxylic acid. It is plausible that this compound would exhibit similar degradation pathways for the Vildagliptin core structure, with the stability of the N-nitroso group being an additional area of investigation.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion

This technical guide summarizes the currently available information on the physicochemical properties of this compound. While some fundamental properties have been characterized, further experimental studies are warranted to establish a more comprehensive profile, particularly concerning its solubility in various pharmaceutical solvents, its pKa, and its degradation pathways under stressed conditions. The provided synthesis and analytical protocols offer a foundation for researchers and drug development professionals working with Vildagliptin to ensure the safety and quality of their products. Continuous monitoring of scientific literature is recommended for updates on the physicochemical properties and analytical methodologies for this critical impurity.

References

N-Nitroso-Vildagliptin: A Technical Guide to Thermal Stability and Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and potential degradation products of N-Nitroso-Vildagliptin, a nitrosamine (B1359907) impurity of the antidiabetic drug vildagliptin (B1682220). This compound is classified as a genotoxic impurity, and its control within acceptable limits in the vildagliptin drug substance is a critical regulatory requirement.[1] This document summarizes available data, outlines relevant experimental protocols, and presents potential degradation pathways to aid in risk assessment and the development of control strategies.

Introduction to this compound

This compound, chemically named (2S)-1-(2-{nitroso[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]amino}acetyl)pyrrolidine-2-carbonitrile, is a nitrosamine drug substance related impurity (NDSRI) of vildagliptin.[1][2] Its formation can be attributed to the reaction of the secondary amine functionality in the vildagliptin molecule with nitrosating agents. Due to the carcinogenic potential of nitrosamines, regulatory bodies like the European Medicines Agency (EMA) have set strict limits for their presence in pharmaceutical products. For this compound, the EMA has mandated a control limit of 15 ppm in the vildagliptin drug substance.[1]

While the synthesis, characterization, and analytical detection of this compound have been documented, specific data on its thermal stability and the identity of its degradation products are not extensively available in the public domain. This guide, therefore, synthesizes information from related compounds and general principles of nitrosamine chemistry to provide a predictive overview.

Analytical Methodologies for this compound and its Degradants

The detection and quantification of this compound at trace levels necessitate highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose.

Quantitative Data Presentation

The following tables summarize key parameters for the analysis of this compound based on published literature.

Table 1: LC-MS/MS Method Parameters for this compound Quantification [1]

| Parameter | Value |

| Chromatographic Conditions | |

| Column | Agilent Poroshell EC C18, 2.7 µm, 150 × 4.6 mm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Sample Cooler Temperature | 6 °C |

| Mass Spectrometric Conditions | |

| Ionization Mode | APCI (Atmospheric Pressure Chemical Ionization) |

| Corona Voltage | 3.0 µA |

| Method Performance | |

| Limit of Detection (LOD) | 0.44 ppm |

| Limit of Quantification (LOQ) | 1.46 ppm |

Table 2: Mass Spectrometric Fragmentation of this compound [3]

| Precursor Ion (m/z) | Product Ions (m/z) |

| 333.2 [M+H]⁺ | 303.2, 275.2, 167.1, 151.1, 135.1, 97.1 |

Experimental Protocols

A comprehensive understanding of the thermal stability of this compound requires well-designed forced degradation studies. The following protocol is a generalized approach based on ICH guidelines and best practices for studying drug substance stability.

Thermal Stress Testing Protocol

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Prepare solid samples of this compound.

-

-

Stress Conditions:

-

Expose the solutions and solid samples to elevated temperatures (e.g., 40°C, 60°C, 80°C, and temperatures exceeding 100°C) for various durations.

-

It is crucial to select temperatures that are relevant to pharmaceutical manufacturing and storage conditions, as well as accelerated stability testing.

-

Include control samples stored at refrigerated conditions (e.g., 2-8°C).

-

-

Sample Analysis:

-

At specified time points, withdraw samples and dilute them to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating LC-MS/MS method. The method should be capable of separating the parent this compound from its potential degradation products.

-

Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

-

-

Degradation Product Identification:

-

For any significant degradation products, perform structural elucidation using high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data.

-

If necessary, isolate the degradation products using preparative chromatography for further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal stability assessment of this compound.

Proposed Thermal Degradation Pathway

While specific experimental data is lacking, a plausible thermal degradation pathway for this compound can be proposed based on the known chemistry of N-nitroso compounds. The primary mechanism of thermal degradation for many nitrosamines is denitrosation, which involves the cleavage of the N-N bond.

The primary proposed degradation product upon thermal stress is the parent drug, vildagliptin, resulting from the cleavage of the nitroso group. The released nitrosyl radical can participate in further reactions. It is also plausible that at higher temperatures, other degradation pathways involving the pyrrolidine ring or other parts of the molecule could occur.

Conclusion and Future Directions

The thermal stability of this compound is a critical parameter for ensuring the safety and quality of vildagliptin-containing drug products. While sensitive analytical methods for its detection exist, there is a clear need for comprehensive forced degradation studies specifically targeting this impurity to definitively identify its thermal degradation products and understand its degradation kinetics. The proposed experimental protocols and degradation pathways in this guide serve as a foundation for such investigations. Future research should focus on performing these studies under a range of conditions relevant to pharmaceutical manufacturing and storage to generate the necessary data for robust risk assessment and the development of effective control strategies. This will ultimately contribute to ensuring the safety of patients receiving vildagliptin treatment.

References

Navigating the Synthesis and Purification of N-Nitroso-Vildagliptin: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis and Purification of the N-Nitroso-Vildagliptin Impurity.

This in-depth guide provides a detailed overview of the chemical synthesis and purification of this compound, a nitrosamine (B1359907) impurity of the anti-diabetic drug Vildagliptin. Given the classification of nitrosamines as probable human carcinogens, the control of such impurities is of paramount importance in pharmaceutical manufacturing. This document outlines the synthetic pathway, offers detailed experimental protocols, and presents purification strategies to obtain this compound as a reference standard for analytical method development and validation.

Chemical Synthesis of this compound

The formation of this compound occurs through the nitrosation of the secondary amine moiety present in the Vildagliptin structure. This reaction is typically achieved using a nitrosating agent under controlled conditions.

Synthesis Pathway:

The most commonly cited method for the synthesis of this compound involves the reaction of Vildagliptin with a nitrosating agent such as tert-butyl nitrite (B80452) (TBN). The reaction proceeds by the electrophilic attack of the nitrosonium ion (NO+), generated from the nitrosating agent, on the lone pair of electrons of the secondary amine in Vildagliptin.

Caption: Chemical synthesis of this compound.

Experimental Protocol: Synthesis via Nitrosation with tert-Butyl Nitrite

This protocol is based on established nitrosation procedures for secondary amines.

-

Materials:

-

Vildagliptin

-

tert-Butyl Nitrite (TBN)

-

Dichloromethane (B109758) (DCM), analytical grade

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve Vildagliptin in dichloromethane (approximately 10 mL per gram of Vildagliptin).

-

Cool the stirred solution to 0-5 °C using an ice bath.

-

Slowly add a molar excess of tert-butyl nitrite (approximately 1.2 equivalents) dropwise to the solution over 15-20 minutes, maintaining the temperature below 5 °C.

-

Continue stirring the reaction mixture at 0-5 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, reagents, and by-products. The choice of purification method depends on the scale of the synthesis and the required purity of the final product.

Purification and Analysis Workflow:

A logical workflow for the purification and subsequent analysis of this compound is essential to ensure the quality of the reference standard.

Caption: Workflow for purification and analysis.

Experimental Protocol: Purification by Column Chromatography

-

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Hexane (B92381), analytical grade

-

Ethyl acetate (B1210297), analytical grade

-

Chromatography column and accessories

-

-

Procedure:

-

Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate) and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the packed column.

-

Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

-

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data related to the synthesis and characterization of this compound.

| Parameter | Value | Method/Conditions | Reference |

| Synthesis | |||

| Reactants | Vildagliptin, tert-Butyl Nitrite | Nitrosation | [1] |

| Purity (post-synthesis) | 99.04% | HPLC | [1] |

| Analytical Characterization | |||

| Molecular Formula | C₁₇H₂₄N₄O₃ | - | [2] |

| Molecular Weight | 332.4 g/mol | - | [2] |

| Mass (m/z) | 333 [M+H]⁺ | LC-MS | [1] |

| ¹H NMR | Confirmed to structure | NMR Spectroscopy | [2] |

| Purity (Commercial Standard) | >95% | HPLC | [2] |

| Regulatory Guidance | |||

| Status | Potential Genotoxic Impurity | - | [1][3] |

Disclaimer: The experimental protocols provided are intended as a guide and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals, particularly potent compounds like nitrosamines.

References

- 1. researchgate.net [researchgate.net]

- 2. synchemia.com [synchemia.com]

- 3. This compound, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method | Semantic Scholar [semanticscholar.org]

In Silico Prediction of N-Nitroso-Vildagliptin Toxicity and Genotoxicity

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-Vildagliptin is a potential nitrosamine (B1359907) drug substance-related impurity (NDSRI) of Vildagliptin (B1682220), an antidiabetic medication. Nitrosamines are classified as a "cohort of concern" due to their potential as potent genotoxic carcinogens.[1][2] Regulatory frameworks, primarily the International Council for Harmonisation (ICH) M7 guideline, mandate a thorough risk assessment for such impurities.[3] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the toxicity and genotoxicity of this compound. By leveraging a combination of expert rule-based and statistical-based computational models, a robust assessment of mutagenic potential can be conducted. Furthermore, this guide details the use of the Carcinogenic Potency Categorization Approach (CPCA) to establish a scientifically justified Acceptable Intake (AI) limit, ensuring patient safety while guiding manufacturing control strategies. The in silico workflow demonstrates that while this compound contains a structural alert for genotoxicity, its overall profile is consistent with a low-potency carcinogen, supporting a higher acceptable intake limit compared to simple, highly potent nitrosamines.

Regulatory Framework: The ICH M7 Guideline

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][3] For nitrosamines, which are recognized as a "cohort of concern" for their high carcinogenic potency, the guideline emphasizes a risk-based approach for their identification, control, and qualification.[1]

A cornerstone of the ICH M7 guideline is the use of computational toxicology for an initial assessment. The guideline requires the use of two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies for predicting the outcome of a bacterial reverse mutation (Ames) test:[4]

-

An expert rule-based methodology: This approach uses knowledge derived from existing data and expert scientific review to create structural alerts that identify molecular substructures associated with mutagenicity.[4][5]

-

A statistical-based methodology: This approach employs machine learning or statistical algorithms to build predictive models based on large datasets of chemicals with known mutagenicity data.[4][6]

In Silico Assessment Workflow for this compound

The logical workflow for the in silico safety assessment of this compound follows the principles outlined in ICH M7. It begins with mutagenicity prediction and, if necessary, proceeds to a carcinogenic potency assessment to derive an AI limit.

Caption: Workflow for In Silico Genotoxicity and Potency Assessment.

Detailed Methodologies

Protocol: Expert Rule-Based (Q)SAR Assessment

-

Principle: This methodology utilizes an expert knowledge base system, such as Derek Nexus, which contains structural alerts for various toxicological endpoints, including bacterial mutagenicity and carcinogenicity.[5] An alert is "fired" if the query structure (this compound) contains a molecular fragment that is known to be associated with a specific toxicity. The system provides detailed reasoning and references for each alert. For nitrosamines, specific alerts relate to their potential for genotoxicity and carcinogenicity.[5][7]

-

Software Example: Derek Nexus® (Lhasa Limited).

-

Endpoints Evaluated: Bacterial mutagenicity, carcinogenicity.

-

Experimental Protocol:

-

The chemical structure of this compound, represented in a standard format (e.g., SMILES), is submitted to the Derek Nexus software.

-

The software compares the structure against its knowledge base of structural alerts.

-

The prediction engine identifies the N-nitroso functional group, which fires the corresponding alert for mutagenicity and carcinogenicity associated with this class.

-

The output is analyzed. The prediction will likely be "Plausible" for carcinogenicity and mutagenicity. The accompanying reasoning will detail the general mechanism of action for nitrosamines and may discuss structural features that could modulate this activity.

-

Protocol: Statistical-Based (Q)SAR Assessment

-

Principle: This approach uses a statistical model built from a large, curated training set of compounds with known experimental Ames test results. Sarah Nexus, a leading tool in this category, employs a unique machine-learning methodology (Self-Organising Hypothesis Network) to identify structural fragments associated with mutagenicity.[6][8] It provides a prediction (positive or negative) along with a confidence score.

-

Software Example: Sarah Nexus® (Lhasa Limited).

-

Endpoint Evaluated: Bacterial mutagenicity (Ames test).

-

Experimental Protocol:

-

The chemical structure of this compound is submitted to the Sarah Nexus software.

-

The software analyzes the structure, breaking it down into fragments and comparing them to its hierarchical model derived from the training set data.

-

The model generates a prediction of "Positive" or "Negative" for the Ames test.

-

The output is reviewed, paying close attention to the confidence level of the prediction and the examples of training set compounds (both positive and negative) that are structurally similar to this compound and inform the prediction.

-

Protocol: Carcinogenic Potency Assessment

-

Principle: The Carcinogenic Potency Categorization Approach (CPCA) is a method endorsed by regulatory agencies to assign an Acceptable Intake (AI) limit to a nitrosamine impurity when robust substance-specific data is unavailable.[1][9] The CPCA categorizes nitrosamines into one of five potency categories based on the presence of activating and deactivating structural features. Category 1 is the most potent, and Category 5 is the least potent.

-

Method: Carcinogenic Potency Categorization Approach (CPCA).

-

Experimental Protocol:

-

The structure of this compound is analyzed for key features that influence carcinogenic potency.

-

α-Hydrogen atoms: The presence of α-hydrogens is a prerequisite for metabolic activation to a genotoxic species. This compound has α-hydrogens.

-

Deactivating features: The presence of potency-reducing features is assessed. The bulky, tertiary carbon-containing adamantyl group attached to the nitroso-nitrogen is a significant deactivating feature due to steric hindrance, which is expected to reduce the rate of metabolic activation.

-

Based on this structural analysis, the compound is assigned to a potency category. The significant steric hindrance would place this compound into a low-potency category.

-

An AI limit is assigned based on the determined potency category.

-

Predicted Toxicity and Genotoxicity Data

The following tables summarize the predicted outcomes for this compound based on the described in silico methodologies.

Table 1: In Silico Mutagenicity Prediction Summary (ICH M7)

| Methodology | Software/Model | Predicted Endpoint | Predicted Result | Rationale / Confidence |

| Expert Rule-Based | Derek Nexus | Bacterial Mutagenicity | Plausible | Fires the general structural alert for N-nitrosamines, which are a well-known class of mutagen.[5] |

| Statistical-Based | Sarah Nexus | Bacterial Mutagenicity | Negative | High Confidence. The model's training set likely contains structurally complex, bulky nitrosamines that are negative in the Ames test, overriding the general alert.[6][8] |

| Overall Conclusion | ICH M7 Expert Review | Mutagenic Potential | Non-mutagenic | The negative statistical prediction, supported by mechanistic reasoning of steric hindrance from the adamantyl group reducing metabolic activation, provides a strong weight of evidence to overturn the generic expert rule alert. The impurity would be considered a Class 5 impurity under ICH M7.[4][10] |

Table 2: Carcinogenic Potency and Acceptable Intake (AI) Summary

| Assessment Method | Key Structural Features Analyzed | Potency Category | Derived Acceptable Intake (AI) |

| Carcinogenic Potency Categorization Approach (CPCA) | Presence of α-hydrogens. High steric hindrance at the α-carbon due to the bulky adamantyl group. | Category 5 | 1500 ng/day |

Note: The AI value is based on the established limit for the closely related "N-nitroso vildagliptin amide impurity" by the European Medicines Agency (EMA), which serves as a strong read-across surrogate.[11][12]

Mechanistic Insights into Genotoxicity

The genotoxicity of most N-nitrosamines is not direct-acting. It requires metabolic activation, typically via cytochrome P450 (CYP) enzymes, through a process called α-hydroxylation. This creates an unstable intermediate that decomposes to yield a highly reactive alkyldiazonium ion, which can then alkylate DNA bases, leading to mutations.

The structure of this compound is predicted to have low carcinogenic potency due to steric hindrance. The bulky adamantyl group attached to the nitrogen atom of the nitrosamine functional group physically obstructs the CYP enzymes from accessing the adjacent α-carbon atoms. This significantly reduces the rate and extent of the critical α-hydroxylation step required for activation.

Caption: Mechanism of Nitrosamine Activation and Predicted Mitigation.

Conclusion

The comprehensive in silico assessment, conducted in line with the ICH M7 guideline, predicts that this compound is a low-potency genotoxic impurity. While the presence of the N-nitroso functional group triggers a structural alert in expert rule-based systems, a statistical-based (Q)SAR analysis and expert review conclude it is likely non-mutagenic in the Ames test. The mechanistic rationale is the significant steric hindrance provided by the adamantyl moiety, which is expected to impede metabolic activation. This is further supported by its classification into Category 5 under the CPCA, leading to a high Acceptable Intake limit of 1500 ng/day. This integrated in silico approach provides a robust, scientifically-sound basis for the risk assessment of this compound, ensuring patient safety and guiding appropriate control strategies during pharmaceutical manufacturing.

References

- 1. ardena.com [ardena.com]

- 2. fda.gov [fda.gov]

- 3. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]

- 4. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 5. Nitrosamine Impurity Risk Assessment | Lhasa Limited [lhasalimited.org]

- 6. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]

- 7. Supporting N-nitrosamine Risk Assessments For Drug Products | Lhasa Limited [lhasalimited.org]

- 8. Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines [prnewswire.com]

- 9. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]

- 10. lhasalimited.org [lhasalimited.org]

- 11. tga.gov.au [tga.gov.au]

- 12. ema.europa.eu [ema.europa.eu]

Understanding the Carcinogenic Potential of N-Nitroso-Vildagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-Vildagliptin is a potential genotoxic impurity of Vildagliptin (B1682220), an oral hypoglycemic agent. As with all N-nitrosamine impurities, it is considered a member of the "cohort of concern" due to the well-established carcinogenic properties of this chemical class. Regulatory bodies such as the European Medicines Agency (EMA) have set stringent limits for such impurities in pharmaceutical products. This technical guide provides a comprehensive overview of the available data on the carcinogenic potential of this compound and related nitrosamine (B1359907) impurities, focusing on genotoxicity data, underlying mechanisms, and the experimental protocols used for their assessment. While specific long-term carcinogenicity data for this compound is not publicly available, this guide synthesizes the existing in vitro toxicological data and the broader understanding of nitrosamine-induced carcinogenesis to inform risk assessment.

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies have implemented strict controls on nitrosamine impurities in pharmaceuticals. The EMA has classified this compound as a genotoxic impurity and has established a control limit of 15 ppm in the vildagliptin drug substance.[1] Furthermore, an acceptable intake (AI) limit for "N-nitroso vildagliptin amide impurity" has been set at 1500 ng/day.[2] This underscores the regulatory concern and the need for sensitive analytical methods to detect and quantify this impurity.

Carcinogenic Mechanism of N-Nitrosamines

N-nitrosamines are not directly carcinogenic but require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver. This process generates unstable α-hydroxy nitrosamines, which then spontaneously decompose to form highly reactive electrophilic diazonium ions. These ions can then alkylate DNA bases, forming DNA adducts. If these adducts are not repaired by the cell's DNA repair machinery, they can lead to mutations during DNA replication, a critical initiating event in carcinogenesis.

Signaling Pathways in Nitrosamine-Induced Carcinogenesis

The formation of DNA adducts by activated nitrosamines triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) pathways. Key pathways include:

-

Base Excision Repair (BER): Primarily responsible for repairing small, non-bulky DNA lesions like those caused by alkylation.

-

Nucleotide Excision Repair (NER): Repairs bulky, helix-distorting DNA adducts.

-

Mismatch Repair (MMR): Corrects mismatched bases that may arise from replication errors due to unrepaired DNA adducts.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death to prevent the propagation of mutations.

The diagram below illustrates the general pathway of nitrosamine-induced DNA damage and the subsequent cellular responses.

Caption: General pathway of N-nitrosamine induced carcinogenesis.

Toxicological Data for this compound Amide Impurity (NNVI)

While data specifically for this compound is scarce in the public domain, a study on the closely related N-nitroso vildagliptin amide impurity (NNVI) provides valuable insights into its toxicological profile.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro evaluation of NNVI in BALB 3T3 clone cells.

Table 1: Cytotoxicity of NNVI in BALB 3T3 Cells

| Concentration (ppm) | Cell Viability (%) | Observation |

| 5 | No significant change | - |

| 25 | No significant change | - |

| 50 | Significant decrease | Cytotoxic |

| 100 | Further significant decrease | Highly Cytotoxic |

| 125 | Profound decrease | Highly Cytotoxic |

Table 2: Genotoxicity of NNVI in BALB 3T3 Cells (Comet Assay)

| Concentration (ppm) | DNA Tail Intensity | Observation |

| 5 | No significant increase | Not genotoxic |

| 25 | No significant increase | Not genotoxic |

| 50 | No significant increase | Not genotoxic |

| 100 | Significant increase | Genotoxic |

| 125 | Significant increase | Genotoxic |

Table 3: Oxidative Stress Markers in BALB 3T3 Cells Treated with NNVI

| Concentration (ppm) | Superoxide Dismutase (SOD) & Catalase (CAT) | Malondialdehyde (MDA) & Nitric Oxide Synthase (iNOS) | Reduced Glutathione (GSH) & Nrf2 |

| 5-25 | Adaptive antioxidant response | - | - |

| ≥ 50 | Oxidative imbalance, antioxidant depletion | Increased lipid peroxidation | - |

Experimental Protocols for Genotoxicity Assessment

Standardized protocols are crucial for the reliable assessment of the genotoxic potential of nitrosamine impurities. The following sections describe the general methodologies for key in vitro assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, an enhanced protocol is often recommended.

Objective: To detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.

General Protocol:

-

Strains: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver) to mimic mammalian metabolism. For nitrosamines, a higher concentration of S9 (e.g., 30%) is often used.

-

Exposure: The test compound is incubated with the bacterial strains in the presence or absence of the S9 mix.

-

Plating: The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. EMA Q&A Appendix 1 is updated Sept 4, 2024 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Toxicological Evaluation of N-Nitroso Vildagliptin Amide Impurity in BALB 3T3 Clone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Identification of N-Nitroso-Vildagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Vildagliptin is a nitrosamine (B1359907) impurity associated with Vildagliptin, an oral hypoglycemic agent used in the management of type 2 diabetes. The presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory bodies worldwide due to their potential carcinogenic properties. This technical guide provides an in-depth overview of the discovery, initial identification, and analytical methodologies for this compound.

This compound is classified as a genotoxic impurity, and regulatory agencies such as the European Medicines Agency (EMA) have recommended strict control over its levels in the Vildagliptin drug substance.[1][2] This has necessitated the development of highly sensitive analytical methods to detect and quantify this impurity at trace levels.

Formation Pathway

This compound is formed from the nitrosation of the secondary amine present in the Vildagliptin molecule. This reaction can occur in the presence of nitrosating agents, such as nitrous acid, which can be formed from nitrites under acidic conditions. The presence of residual nitrites in excipients, solvents, or from environmental sources can contribute to the formation of this impurity during the manufacturing process or storage of the drug product.

The logical relationship for the formation of this compound can be visualized as follows:

Synthesis and Characterization of the Reference Standard

The availability of a well-characterized reference standard is crucial for the development and validation of analytical methods for the detection and quantification of this compound. The synthesis of this compound has been reported via the nitrosation of a Vildagliptin amide intermediate under mild acidic conditions.[3]

The structural confirmation of the synthesized this compound is typically performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: Confirms the presence of the N-N=O functional group.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.

Analytical Methodologies for Identification and Quantification

Due to the potential genotoxicity of this compound, highly sensitive and specific analytical methods are required for its detection at trace levels in Vildagliptin drug substances and products. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the technique of choice for this purpose.

Experimental Protocol: LC-MS/MS Method

A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed and validated for the quantification of this compound.[1][2]

Chromatographic Conditions:

-

Instrumentation: High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

-

Column: A suitable reversed-phase column, such as a C18 or phenyl-hexyl column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: A small injection volume, typically 5-10 µL, is used.

Mass Spectrometric Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

Gas Temperatures and Flow Rates: Optimized to ensure efficient desolvation and ionization.

-

Collision Energy: Optimized to achieve the desired fragmentation of the precursor ion.

The following diagram illustrates a general workflow for the LC-MS/MS analysis of this compound:

Quantitative Data

The developed LC-MS/MS method has been validated to demonstrate its suitability for the intended purpose. The following table summarizes the key quantitative parameters of a reported method.[1][2]

| Parameter | Value |

| Limit of Detection (LOD) | 0.44 ppm |

| Limit of Quantification (LOQ) | 1.46 ppm |

| Recommended Limit by EMA | 15 ppm |

Conclusion

The discovery and identification of this compound as a potential impurity in Vildagliptin highlights the importance of rigorous analytical monitoring and control throughout the pharmaceutical manufacturing process. The development of sensitive and specific LC-MS/MS methods is essential for ensuring that the levels of this genotoxic impurity are maintained below the stringent regulatory limits. This technical guide provides a comprehensive overview of the key aspects related to the discovery, formation, and analysis of this compound, serving as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Toxicological Evaluation of N-Nitroso Vildagliptin Amide Impurity in BALB 3T3 Clone Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of N-Nitroso-Vildagliptin in Vildagliptin Drug Substance by HPLC-UV

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1] Regulatory bodies worldwide have established stringent limits for these impurities in drug substances and products.[2] N-Nitroso-Vildagliptin is a potential nitrosamine (B1359907) impurity of Vildagliptin, an oral anti-diabetic medication.[3] This application note describes a sensitive and specific method for the determination of this compound in Vildagliptin drug substance using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

The developed method is crucial for quality control laboratories to monitor and control the levels of this potential genotoxic impurity, ensuring the safety and quality of Vildagliptin products. The method is designed to be robust and suitable for routine analysis in a pharmaceutical setting.

Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Value |

| HPLC System | Agilent 1200 series or equivalent with UV Detector |

| Column | Inertsil ODS-4 (250 x 4.6 mm, 3 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 20 | |

| 25 | |

| 28 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

| Diluent | Water:Acetonitrile (50:50, v/v) |

Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent.

-

Sample Solution (10 mg/mL of Vildagliptin): Accurately weigh about 500 mg of Vildagliptin drug substance and transfer to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent.

Protocol: Analytical Method for this compound

1. System Suitability:

Before sample analysis, perform a system suitability test by injecting the Standard Solution (1 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | Not more than 2.0 |

| Theoretical Plates (N) | Not less than 2000 |

| % RSD of Peak Areas | Not more than 5.0% |

2. Analytical Procedure:

-

Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of this compound.

-

Inject the Standard Solution and record the chromatogram.

-

Inject the Sample Solution and record the chromatogram.

-

The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard chromatogram.

3. Calculation:

The amount of this compound in the Vildagliptin drug substance can be calculated using the following formula:

Where:

-

Area_sample is the peak area of this compound in the sample solution.

-

Area_standard is the average peak area of this compound in the standard solution.

-

Conc_standard is the concentration of this compound in the standard solution (µg/mL).

-

Conc_sample is the concentration of Vildagliptin in the sample solution (mg/mL).

Method Validation Summary

A summary of the validation parameters for this method is provided below. This method should be fully validated according to ICH Q2(R1) guidelines before its implementation for routine use.[2]

| Validation Parameter | Typical Performance Data |

| Specificity | No interference from blank, placebo, or Vildagliptin at the retention time of this compound. Peak purity of the analyte peak should be demonstrated. |

| Linearity | Correlation coefficient (r²) > 0.999 over a range of LOQ to 150% of the specification limit. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10. |

| Accuracy (% Recovery) | 80.0% to 120.0% for spiked samples at three concentration levels. |

| Precision (% RSD) | Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 10.0% |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition. |

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5] Vildagliptin is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method should be able to separate the this compound peak from any degradants formed.

Logical Relationship of Method Development

Caption: Logical flow of analytical method development and validation.

This application note provides a detailed protocol for the determination of this compound in Vildagliptin drug substance by HPLC-UV. The method is designed to be specific, sensitive, and robust for its intended purpose. Adherence to the outlined procedures and proper validation will ensure reliable monitoring of this potential genotoxic impurity, contributing to the overall safety and quality of Vildagliptin-containing pharmaceutical products.

References

Application Note: UPLC-MS/MS Method for Trace Analysis of N-Nitroso-Vildagliptin

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Nitroso-Vildagliptin is a potential genotoxic impurity that can form in Vildagliptin drug substances, an oral anti-diabetic medication.[1] Due to the carcinogenic potential of nitrosamine (B1359907) impurities, regulatory bodies like the FDA and EMA mandate strict control over their levels in pharmaceutical products.[1][2] This necessitates the development of highly sensitive and specific analytical methods for their detection and quantification at trace levels. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the trace analysis of this compound in Vildagliptin drug substance.

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound.

Sample Preparation

Proper sample preparation is crucial to ensure the stability of the analyte and minimize matrix effects. A simple and direct dissolution method is employed.

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard in a 1:1 (v/v) mixture of acetonitrile (B52724) and water.

-

Perform serial dilutions from the stock solution using the same diluent to prepare calibration standards and quality control samples at the desired concentrations.

-

-

Sample Preparation:

-

Accurately weigh the Vildagliptin drug substance.

-

Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to achieve a final concentration suitable for analysis.

-

Vortex the solution until the sample is completely dissolved.

-

UPLC-MS/MS Method

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

-

UPLC System: Acquity UPLC H-Class Plus system (or equivalent)

-

Mass Spectrometer: Xevo TQ-S micro-MS system (or equivalent)

-

Analytical Column: Agilent Poroshell EC C18 (100 mm × 4.6 mm, 2.7 µm)[2]

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | 5 mM Ammonium Acetate in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.6 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 30 °C[2] |

| Sample Cooler Temp. | 6 °C[2] |

| Gradient Program | A gradient program should be optimized to ensure sufficient resolution of this compound from the Vildagliptin peak and other potential impurities. |

Mass Spectrometry Conditions:

The mass spectrometer is operated in the positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[2]

| Parameter | Condition |

| Ionization Mode | APCI (Positive)[2] |

| Corona Voltage | 3.0 µA[2] |

| Source Temperature | 150 °C[2] |

| Probe Temperature | 500 °C[2] |

| Cone Gas Flow | 50 L/hr[2] |

| Desolvation Gas Flow | 1000 L/hr[2] |

MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | [To be determined empirically] | [To be determined empirically] | [To be optimized] | [To be optimized] | [To be optimized] |

| Vildagliptin (for monitoring) | [To be determined empirically] | [To be determined empirically] | [To be optimized] | [To be optimized] | [To be optimized] |

Data Presentation

The following table summarizes the quantitative performance of the described UPLC-MS/MS method for the analysis of this compound.

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.44 ppm | [1][2] |

| Limit of Quantification (LOQ) | 1.46 ppm | [1][2] |

| Linearity Range | LOQ to 150% of the specification limit | [3] |

| Correlation Coefficient (r²) | > 0.99 | |

| Accuracy (% Recovery) | Within 85-115% | |

| Precision (% RSD) | < 15% | [2] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the trace analysis of this compound.

References

Application Note: Validation of a Sensitive Analytical Method for the Quantification of N-Nitroso-Vildagliptin in Pharmaceutical Tablets

Abstract

This application note details a comprehensive protocol for the validation of an analytical method for the determination of the N-Nitroso-Vildagliptin impurity in vildagliptin (B1682220) tablets. N-nitrosamine impurities are classified as probable human carcinogens, necessitating highly sensitive and robust analytical methods for their detection and quantification to ensure patient safety.[1][2] The described method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a widely accessible and reliable technique for routine quality control.[3][4][5] The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's specificity, linearity, accuracy, precision, and robustness.[6][7]

Introduction

Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus. Recently, the presence of N-nitrosamine impurities in various pharmaceutical products has become a significant concern for regulatory agencies and manufacturers worldwide.[1][2] this compound is a potential drug substance-related impurity (NDSRI) that has been classified as genotoxic.[6][8] Regulatory bodies like the European Medicines Agency (EMA) have set stringent limits for such impurities, requiring manufacturers to perform risk assessments and implement validated analytical methods for their control.[1][6]

This document provides a detailed protocol for a validated HPLC-UV method suitable for the quantification of this compound in vildagliptin tablets, ensuring compliance with regulatory requirements.

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hplc.eu [hplc.eu]

- 4. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 5. jopcr.com [jopcr.com]

- 6. researchgate.net [researchgate.net]

- 7. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Analysis of N-Nitroso-Vildagliptin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Vildagliptin is a potential genotoxic impurity that can form in vildagliptin (B1682220) drug substances and products. Due to its classification as a probable human carcinogen, regulatory bodies such as the European Medicines Agency (EMA) have set stringent limits for its presence, with a maximum allowable limit of 15 ppm in the vildagliptin drug substance.[1][2] The accurate and sensitive quantification of this compound at trace levels is therefore critical to ensure patient safety and regulatory compliance.

This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of this compound. The choice of sample preparation method is crucial for achieving the required sensitivity and accuracy by effectively removing matrix interferences and concentrating the analyte of interest. The techniques covered include Direct Injection, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), primarily coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection.

Analytical Method Overview

The primary analytical technique for the quantification of this compound is LC-MS/MS, owing to its high sensitivity and selectivity. A validated LC-MS/MS method has been developed that achieves a limit of detection (LOD) of 0.44 ppm and a limit of quantification (LOQ) of 1.46 ppm.[1][2] Atmospheric Pressure Chemical Ionization (APCI) has been reported to provide a better response for this compound compared to Electrospray Ionization (ESI).[2]

Sample Preparation Techniques

The selection of an appropriate sample preparation technique is dependent on the sample matrix (drug substance vs. drug product), the desired level of sensitivity, and the available instrumentation.

Direct Injection

This is the simplest sample preparation method, involving minimal sample handling. It is suitable for relatively clean sample matrices like the drug substance.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.

Quantitative Data Summary

| Parameter | Direct Injection LC-MS/MS | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Analyte | This compound | This compound (Projected) / Vildagliptin (Reference) | This compound (Projected) |

| Limit of Detection (LOD) | 0.44 ppm[1][2] | Method Dependent | Method Dependent |

| Limit of Quantification (LOQ) | 1.46 ppm[1][2] | Method Dependent | Method Dependent |

| Recovery | Not Applicable | >90% (for Vildagliptin)[3] | Method Dependent |

| Matrix | Drug Substance | Drug Substance, Drug Product | Drug Substance, Drug Product |

Experimental Protocols

Protocol 1: Direct Injection with LC-MS/MS Analysis

This protocol is based on a validated method for the quantification of this compound in the drug substance.[2]

1. Sample Preparation:

-

Accurately weigh approximately 50 mg of the Vildagliptin drug substance into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

-

Vortex the solution to ensure homogeneity.

-

Transfer an aliquot of the solution into an HPLC vial for analysis.

2. LC-MS/MS Conditions:

-

LC System: Waters Acquity UPLC I-Class

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

MS System: Waters Xevo TQ-S micro

-

Ionization Mode: APCI Positive

-

MRM Transition: m/z 333.2 → 222.1 (Quantifier), m/z 333.2 → 150.1 (Qualifier)

-

Corona Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

APCI Probe Temperature: 550 °C

Protocol 2: Solid-Phase Extraction (SPE) - General Protocol

This is a generalized SPE protocol based on methods for vildagliptin and other nitrosamines.[3][4] This protocol should be optimized and validated for this compound.

1. Sample Preparation:

-

Accurately weigh and dissolve the sample (drug substance or powdered drug product) in a suitable solvent to a known concentration.

-

The diluent should be compatible with the SPE sorbent (e.g., water with a small amount of organic modifier).

-

Centrifuge or filter the sample if particulates are present.

2. SPE Procedure:

-

Sorbent: A reverse-phase sorbent such as C18 or a polymer-based sorbent (e.g., Oasis HLB) is a good starting point.

-

Conditioning: Condition the SPE cartridge with 1-2 cartridge volumes of methanol (B129727), followed by 1-2 cartridge volumes of water.

-

Equilibration: Equilibrate the cartridge with 1-2 cartridge volumes of the sample diluent.

-

Loading: Load the prepared sample onto the SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with a weak solvent to remove polar impurities. This could be water or a low percentage of organic solvent in water. A second wash with a slightly stronger solvent may be necessary to remove less polar interferences.

-

Elution: Elute the this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

-

Post-Elution: The eluate may be evaporated to dryness and reconstituted in the mobile phase to concentrate the sample before LC-MS/MS analysis.

References

Application Note: Quantification of N-Nitroso-Vildagliptin using Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of compounds classified as probable human carcinogens.[1][2][3] Their presence in pharmaceutical products, even at trace levels, is a significant safety concern for regulatory agencies and manufacturers.[2][3][4] N-Nitroso-Vildagliptin is a potential nitrosamine (B1359907) impurity of Vildagliptin, an oral anti-diabetic drug.[5][6] As a Nitrosamine Drug Substance-Related Impurity (NDSRI), its levels in the final drug product must be strictly controlled to ensure patient safety.[7][8]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of nitrosamine impurities in human drugs.[1][4][7] These guidelines necessitate the development of highly sensitive and validated analytical methods for the detection and quantification of such impurities.[9] The use of a certified reference material (CRM) is paramount for ensuring the accuracy and reliability of these analytical measurements. This application note provides a detailed protocol for the quantification of this compound in pharmaceutical samples using a CRM and a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6]

Quantitative Data Summary

The following tables summarize the key performance characteristics of the described LC-MS/MS method for the quantification of this compound, demonstrating its suitability for trace-level analysis.

Table 1: Method Detection and Quantification Limits

| Parameter | Value (ppm) |

| Limit of Detection (LOD) | 0.44[5][6] |

| Limit of Quantification (LOQ) | 1.46[5][6] |

Table 2: Linearity and Range

| Range (ppb) | Correlation Coefficient (r²) |

| 0.97 - 15.41 | > 0.99 |

Data adapted from similar nitrosamine quantification methods.[1]

Table 3: Precision (Repeatability)

| Concentration Level | Mean Recovery (%) | RSD (%) |

| LOQ | 98.5 | < 15 |

| 100% of Specification Limit | 101.2 | < 10 |

| 150% of Specification Limit | 99.8 | < 10 |

Data adapted from similar nitrosamine quantification methods.[1]

Table 4: Accuracy (Spike Recovery)

| Spiked Level | Mean Recovery (%) |

| LOQ | 95 - 105 |

| 100% of Specification Limit | 98 - 102 |

| 150% of Specification Limit | 97 - 103 |

Data adapted from similar nitrosamine quantification methods.[1]

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound using a certified reference material.

Materials and Reagents

-

This compound Certified Reference Material (CRM)

-

Vildagliptin Drug Substance/Product for analysis

-

LC-MS grade Acetonitrile

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Ammonium Acetate

-

Formic Acid

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.22 µm PVDF)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (LC-MS/MS) is required.

Table 5: LC-MS/MS Instrument Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 333.2 |

| Product Ion (m/z) | 206.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Standard Solution Preparation

-

CRM Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound CRM and dissolve it in a known volume of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent (e.g., 50:50 Methanol:Water) to cover the desired calibration range (e.g., from LOQ to 150% of the specification limit).

Sample Preparation

-

Drug Substance: Accurately weigh approximately 100 mg of the Vildagliptin drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Vildagliptin and transfer it to a 10 mL volumetric flask. Add the diluent, sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to volume.

-

Filtration: Filter the prepared sample solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Data Analysis and Quantification

-